molecular formula C13H21NO B2442469 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol CAS No. 1267612-61-2

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol

Cat. No. B2442469
CAS RN: 1267612-61-2
M. Wt: 207.317
InChI Key: PHFWPIKQCFQPJY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol, commonly referred to as 2,5-dimethylphenethylamine, is a synthetic compound belonging to the phenethylamine family. It is a structural analogue of amphetamine and has been studied extensively in the laboratory due to its potential applications in a variety of fields.

Scientific Research Applications

Applications in Lignin Model Compounds

T. Yokoyama explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the significance of the γ-hydroxymethyl group in the mechanism of a C6-C2-type model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol IX. The study concluded that hydride transfer mechanisms are significant in the acidolysis of these compounds, suggesting the potential of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol in lignin acidolysis processes (Yokoyama, 2015).

Role in Organic Optoelectronics

B. Squeo and M. Pasini reviewed the role of 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials in organic optoelectronics, indicating the potential of 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol in this field. They highlighted BODIPY-based materials' applications in sensors, organic thin-film transistors, organic photovoltaics, and as active materials in organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020).

Conversion to Furan Derivatives for Industrial Applications

V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov discussed the conversion of plant biomass to furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, from compounds like 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol. These derivatives are crucial for the chemical industry, providing an alternative feedstock and leading to a variety of applications including in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, and pharmaceuticals (Chernyshev, Kravchenko & Ananikov, 2017).

Implications in Flavor Chemistry in Foods

B. Smit, W. Engels, and G. Smit discussed the production and breakdown pathways of branched chain aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, which are key flavor compounds in many food products. Their study indicates that compounds like 1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol could have potential applications in flavor chemistry due to their structural similarity with these branched aldehydes (Smit, Engels & Smit, 2009).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-(propan-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)14-8-13(15)12-7-10(3)5-6-11(12)4/h5-7,9,13-15H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFWPIKQCFQPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CNC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol

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